3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid
Overview
Description
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid is a chemical compound that belongs to the class of benzothiadiazine-1,1-dioxides. This compound is characterized by its unique structure, which includes a benzothiadiazine ring with a methyl group and a propanoic acid moiety. Benzothiadiazine-1,1-dioxides are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups to form the benzothiadiazine ring. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
In industrial production, the synthesis of this compound may be scaled up using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding sulfides .
Scientific Research Applications
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a lead compound for the development of new drugs with antimicrobial, antiviral, and anticancer activities .
In industry, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the modification of its chemical and physical properties, making it a versatile compound for various applications .
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(6-Methyl-1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)propanoic acid can be compared with other benzothiadiazine-1,1-dioxide derivatives. Similar compounds include those with different substituents on the benzothiadiazine ring, such as halogens, alkyl groups, or aryl groups . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-18(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBPHEGIANTPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876356 | |
Record name | PROPANOIC ACID, 3-(6-METHYL-4H-1,2,4-BENZOTHIADI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101063-96-1 | |
Record name | PROPANOIC ACID, 3-(6-METHYL-4H-1,2,4-BENZOTHIADI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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